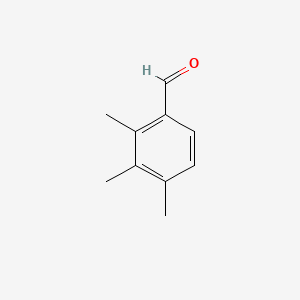

2,3,4-Trimethylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZOPDOUASNMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372909 | |

| Record name | 2,3,4-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70679-68-4, 34341-28-1 | |

| Record name | 2,3,4-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Abundance and Biological Context of 2,3,4 Trimethylbenzaldehyde

Quantitative Presence in Ferulago sylvatica Root Oil

Analysis of the essential oil from the roots of Ferulago sylvatica (Besser) Reichenb. shows the presence of 2,3,4-trimethylbenzaldehyde. While not the most abundant isomer, it constitutes 5.3% of the root oil. The oil is overwhelmingly dominated by its isomer, 2,3,6-trimethylbenzaldehyde (B1655298), which accounts for 92.7% of the total oil. This specific chemical profile, with a high concentration of trimethylbenzaldehydes, is a notable characteristic of the root volatiles of this species.

Speculated Biosynthetic Origins Within Plant Metabolism

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide fundamental information regarding the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum would characteristically show signals for the aldehyde proton, the aromatic protons on the benzene ring, and the protons of the three distinct methyl groups. The precise chemical shifts (δ) and splitting patterns of these signals allow for the definitive assignment of the substitution pattern on the aromatic ring. Similarly, ¹³C NMR spectroscopy reveals the number and electronic environment of all carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group, the aromatic carbons, and the methyl carbons. nih.gov

Table 1: NMR Spectral Data for this compound Note: Specific spectral data can vary based on the solvent and instrument used. The data below is representative.

| Nucleus | Technique | Data Source |

| ¹H | 1D NMR | Varian A-60 nih.gov |

| ¹³C | 1D NMR | Wiley-VCH GmbH nih.gov |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. When coupled with Gas Chromatography (GC), it becomes GC-MS, an indispensable method for separating and identifying individual components within complex mixtures, such as essential oils or industrial chemical preparations. nih.govmetasci.ca

In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the chromatographic column. As each component, such as this compound, elutes from the column, it enters the mass spectrometer. There, it is ionized, typically resulting in a molecular ion (M⁺) that corresponds to the molecule's molecular weight (148.20 g/mol for C₁₀H₁₂O). nih.govnist.gov The molecule also fragments into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. While the mass spectrum of this compound is unique, it can be very similar to its other isomers.

Chromatographic Resolution and Isomer Differentiation Strategies

The primary analytical challenge associated with trimethylbenzaldehydes is the effective separation and positive identification of the different structural isomers.

Structural isomers, by definition, share the same chemical formula (C₁₀H₁₂O) and molecular weight, but differ in the arrangement of their atoms. biocompare.com This leads to significant challenges in their differentiation using standard analytical methods. Trimethylbenzaldehyde isomers often produce nearly identical mass spectra because the fragmentation patterns of the ionized molecules are very similar. This spectral overlap makes it difficult to assign a specific isomeric structure based on MS data alone. Furthermore, their similar physicochemical properties can lead to overlapping peaks in gas chromatography, complicating their resolution and quantification. This issue necessitates the use of more advanced identification techniques to achieve unambiguous characterization.

To overcome the limitations of mass spectrometry in distinguishing isomers, Retention Index (RI) matching is a widely applied and robust strategy in gas chromatography. nih.gov The retention index is a standardized measure of a compound's retention time on a GC column, relative to the retention times of a series of n-alkane standards. nih.gov This value is more consistent across different instruments and analytical conditions than the raw retention time.

For unambiguous identification of this compound, its experimentally determined retention index is compared against reference values stored in extensive databases, such as those maintained by the National Institute of Standards and Technology (NIST). nih.govnist.gov A close match between the experimental RI and the database RI for a specific GC column phase (e.g., standard non-polar or standard polar) provides a high degree of confidence in the compound's identity, even when mass spectra are ambiguous. This combined use of mass spectral data and retention index matching is a cornerstone of modern analytical chemistry for the definitive identification of isomers in complex samples. chemrxiv.org

Table 2: Experimental Kovats Retention Index for this compound

| Column Type | Retention Index (RI) | Reference |

| Standard non-polar | 1277 | nih.govnist.gov |

| Standard non-polar | 1331 | nih.gov |

| Semi-standard non-polar | 1312 | nih.gov |

| Semi-standard non-polar | 1315 | nih.gov |

| Standard polar | 1925 | nih.gov |

Synthetic Methodologies: Strategies for Building the 2,3,4 Trimethylbenzaldehyde Core

General Synthetic Routes to Substituted Benzaldehydes Relevant to Trimethylbenzene Derivatives

The introduction of an aldehyde functional group onto an aromatic ring is a cornerstone of organic synthesis. For trimethylbenzene derivatives, the electron-donating nature of the methyl groups activates the aromatic ring toward electrophilic substitution, making formylation a viable approach.

Direct formylation methods provide a straightforward route to aromatic aldehydes from the corresponding arenes. The Gattermann-Koch and Vilsmeier-Haack reactions are classic examples of such transformations. numberanalytics.comwikipedia.org

Gattermann-Koch Reaction: This reaction introduces a formyl group to an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. numberanalytics.comcollegedunia.comtestbook.com It is particularly effective for benzene (B151609) and alkylbenzenes. testbook.com The reaction proceeds via an electrophilic substitution mechanism where the electrophile is believed to be the formyl cation, [HCO]⁺. numberanalytics.comunacademy.com The industrial synthesis of benzaldehyde (B42025) often utilizes this method. collegedunia.com While it is highly applicable to alkylated benzenes, it is generally unsuitable for phenol (B47542) or phenol ether substrates. collegedunia.comtestbook.com Research has indicated that the formylation rate of 1,2,3-trimethylbenzene (B126466) is significant, suggesting the feasibility of this method for producing a trimethylbenzaldehyde. lookchem.com

Vilsmeier-Haack Reaction: This method employs a substituted formamide (B127407), most commonly N,N-dimethylformamide (DMF), and a phosphorus halide like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent. wikipedia.orgthieme-connect.denrochemistry.com This reagent is a milder electrophile than those in many other acylation reactions and reacts efficiently with electron-rich aromatic compounds, including polymethylated benzenes and heterocycles. thieme-connect.decambridge.org The reaction typically results in formylation at the most electron-rich and sterically accessible position. nrochemistry.com For 1,2,3-trimethylbenzene, the expected product would be 2,3,4-trimethylbenzaldehyde, as the para-position to the 2-methyl group is activated by all three methyl groups and is sterically accessible. The reaction of 1,3,5-trimethylbenzene (mesitylene) is known to produce 2,4,6-trimethylbenzaldehyde (B22134) successfully. cambridge.org

| Feature | Gattermann-Koch Reaction | Vilsmeier-Haack Reaction |

|---|---|---|

| Formylating Agent | Carbon Monoxide (CO) and HCl | Substituted formamide (e.g., DMF) and POCl₃ |

| Catalyst | Lewis acid (e.g., AlCl₃) with CuCl co-catalyst | No separate catalyst required; reagents form the active electrophile |

| Substrate Scope | Benzene, alkylbenzenes, polycyclic aromatic hydrocarbons. numberanalytics.comtestbook.com Not suitable for phenols, anilines, or their ethers. collegedunia.comtestbook.com | Electron-rich arenes (phenols, anilines, ethers), polymethylated benzenes, and heterocycles. wikipedia.orgthieme-connect.de |

| Reaction Conditions | Typically requires high pressure of CO, though atmospheric pressure is possible with a co-catalyst. google.com | Generally milder conditions, often performed at or below room temperature before heating. nrochemistry.com |

An alternative to direct formylation is the selective oxidation of a benzylic methyl group on a suitable polymethylated aromatic precursor. alfredstate.edu This approach is widely used but presents the significant challenge of avoiding over-oxidation to the corresponding carboxylic acid. thieme-connect.com To synthesize this compound, a logical precursor would be 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene), by oxidizing the methyl group at either the 1- or 4-position.

Several oxidizing agents have been developed for this selective transformation:

Cerium(IV) Compounds: Reagents like ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) are effective for the selective side-chain oxidation of alkyl-substituted arenes. thieme-connect.de In polymethylated systems, the reaction rate is significantly reduced by electron-withdrawing groups, which allows for the selective oxidation of a single methyl group to an aldehyde. thieme-connect.de

Chromium(VI) Compounds: A classic method involves using chromium(VI) oxide in acetic anhydride. This reaction proceeds through the formation of a geminal diacetate intermediate, which is then hydrolyzed to release the aldehyde. This two-step process within a single procedure helps prevent over-oxidation. thieme-connect.de

Pyridinium Chlorochromate (PCC): PCC is a well-known oxidant that can convert primary alcohols to aldehydes efficiently. It has also been reported to selectively oxidize an active methyl group on an aromatic ring to an aldehyde under mild, refluxing conditions in a solvent like acetonitrile. thieme-connect.com Studies on xylenes (B1142099) and 1,3,5-trimethylbenzene have shown that only one methyl group is converted to a formyl group, even with an excess of the reagent. thieme-connect.com

Laccase-Mediated Oxidation: Enzymatic methods offer high selectivity under mild conditions. The laccase enzyme, in the presence of a mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), can catalyze the selective oxidation of aromatic methyl groups to aldehydes in excellent yields. science.gov

| Reagent/System | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| Ammonium Cerium(IV) Nitrate (CAN) | Polymethylated arenes | Selectively oxidizes one methyl group; reaction is slowed by electron-withdrawing groups. | thieme-connect.de |

| Pyridinium Chlorochromate (PCC) | Methyl-substituted arenes (e.g., xylenes, trimethylbenzenes) | Mild conditions; selectively oxidizes one methyl group without over-oxidation to the acid. | thieme-connect.com |

| Chromium(VI) oxide / Acetic Anhydride | Methylarenes with stable substituents | Proceeds via a geminal diacetate intermediate, which is hydrolyzed to the aldehyde. | thieme-connect.de |

| Laccase / ABTS / O₂ | Toluene (B28343) and substituted toluenes | Enzymatic, highly selective, and provides excellent yields under mild conditions. | science.gov |

Current Gaps in Reported Direct Synthetic Pathways for this compound in Academic Literature

Despite the existence of general synthetic methods applicable to the synthesis of substituted benzaldehydes, a survey of academic and patent literature reveals a notable absence of specific, optimized, and high-yield protocols for the direct synthesis of this compound.

The compound is listed in chemical databases like PubChem with CAS number 70679-68-4, and it has been identified as a natural product in certain essential oils. nih.gov However, its analytical identification is often complicated by the presence of other isomers, such as the more common 2,4,6-trimethylbenzaldehyde, which have very similar mass spectra.

In contrast, the synthesis of the isomer 2,4,6-trimethylbenzaldehyde (mesitaldehyde) from mesitylene (B46885) is well-documented, often employing the Gattermann-Koch reaction, and is of significant industrial interest. google.com Similarly, synthetic routes for structurally analogous compounds, such as 2,3,4-trimethoxybenzaldehyde, have been explicitly detailed in patent literature, often involving the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (B147658). google.com

The literature contains reports on the synthesis of other polymethylbenzaldehydes like 2,3,6-trimethylbenzaldehyde (B1655298) and 2,3,4,6-tetramethylbenzaldehyde, but a dedicated study on the preparation of the 2,3,4-isomer is not readily found. lookchem.comoup.com This suggests that while its synthesis is theoretically achievable via the standard formylation or oxidation reactions discussed, a detailed investigation to optimize reaction conditions, yields, and purification for this specific isomer has not been a focus of published research. Therefore, a clear gap exists for a reproducible and scalable direct synthesis of this compound in the academic literature.

Reactivity and Chemical Transformations of 2,3,4 Trimethylbenzaldehyde

Expected Reactivity of the Aldehyde Moiety within the Trimethylated Framework

The aldehyde group (-CHO) is a site of rich chemical reactivity, susceptible to reduction, oxidation, and nucleophilic addition reactions. The presence of the 2,3,4-trimethylphenyl group modifies this inherent reactivity.

Reduction: The aldehyde functional group can be readily reduced to a primary alcohol, yielding 2,3,4-trimethylbenzyl alcohol. This transformation is typically achieved using common reducing agents. While specific studies on 2,3,4-trimethylbenzaldehyde are not extensively documented, analogous reductions of substituted benzaldehydes are well-established. For instance, the reduction of its isomer, 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde), to mesityl alcohol is accomplished with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). It is anticipated that similar reagents would be effective for the reduction of this compound.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2,3,4-trimethylbenzoic acid. Research has demonstrated the photocatalytic oxidation of this compound to 2,3,4-trimethylbenzoic acid. This reaction utilizes a catalyst such as tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III) under blue LED irradiation with molecular oxygen as the terminal oxidant. Traditional oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium, which are used for the oxidation of similar aldehydes like mesitaldehyde, are also expected to be effective.

Nucleophilic Addition: The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. unizin.org The rate of nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.com The electron-donating methyl groups on the benzene (B151609) ring may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, the steric hindrance around the aldehyde group in this compound is less severe than in its isomer, 2,4,6-trimethylbenzaldehyde, where the two ortho-substituents significantly shield the reaction center. For instance, Grignard reagents and organolithium compounds are common nucleophiles that add to aldehydes to form secondary alcohols. fiveable.me While the steric bulk of the trimethylated ring will influence the reaction rate, nucleophilic additions are generally expected to proceed. masterorganicchemistry.comunizin.orgfiveable.me

Interactive Data Table: Expected Reactions of the Aldehyde Moiety

| Reaction Type | Reagent Example(s) | Expected Product | Notes |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 2,3,4-Trimethylbenzyl alcohol | Based on general aldehyde reactivity and reactions of analogous compounds. |

| Oxidation | Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III) + O₂, Potassium permanganate (KMnO₄) | 2,3,4-Trimethylbenzoic acid | Photocatalytic oxidation has been explicitly reported. Traditional methods are also expected to be effective. |

| Nucleophilic Addition | Grignard reagents (RMgX), Organolithium reagents (RLi) | Substituted secondary alcohols | Reactivity is subject to steric hindrance from the trimethylphenyl group. unizin.orgfiveable.me |

Potential for Aromatic Substitution Reactions on the Sterically Hindered Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.org In this compound, the benzene ring is activated by three electron-donating methyl groups. wikipedia.org However, the substitution pattern and the presence of the aldehyde group, which is a deactivating group, along with significant steric hindrance, complicate the potential for further substitution on the aromatic ring.

The directing effects of the substituents on the ring are crucial. The methyl groups are ortho- and para-directing activators, while the aldehyde group is a meta-directing deactivator. The positions on the ring are C1-CHO, C2-CH₃, C3-CH₃, C4-CH₃, C5-H, and C6-H. The potential sites for electrophilic attack are C5 and C6.

The C5 position is ortho to the C4-methyl group and meta to the C3-methyl and C1-aldehyde groups. The C6 position is ortho to the C1-aldehyde group and the C2-methyl group. The activating effects of the three methyl groups would suggest that the ring is susceptible to electrophilic attack. However, the steric bulk of the adjacent methyl groups and the deactivating nature of the aldehyde group present significant challenges for incoming electrophiles. numberanalytics.com Steric hindrance from bulky substituents is known to decrease the rate of electrophilic aromatic substitution reactions. numberanalytics.commasterorganicchemistry.com

In related trimethylbenzene systems, such as 1,2,3-trimethylbenzene (B126466) (hemimellitene), electrophilic substitution tends to occur at the less sterically hindered positions. For this compound, any incoming electrophile would need to approach a carbon atom flanked by at least one methyl group. The C5 position appears to be the most likely site for substitution due to the combined directing effects and relatively lower steric hindrance compared to the C6 position, which is situated between the aldehyde and a methyl group. However, specific research on electrophilic aromatic substitution reactions on this compound is not widely reported, suggesting that such reactions may be low-yielding or synthetically challenging.

Interactive Data Table: Factors Influencing Aromatic Substitution

| Factor | Influence on Reactivity | Expected Outcome for this compound |

| Electronic Effects | Three activating methyl groups vs. one deactivating aldehyde group. | The ring is overall activated, but the deactivating group modulates reactivity. |

| Steric Hindrance | Methyl groups at positions 2, 3, and 4 create a crowded environment. numberanalytics.com | Significant steric hindrance is expected to impede the approach of electrophiles, potentially leading to low reaction rates and yields. numberanalytics.commasterorganicchemistry.com |

| Directing Effects | Methyl groups are ortho/para-directing; the aldehyde group is meta-directing. | The C5 position is the most likely site for substitution, being para to the C2-methyl and ortho to the C4-methyl group, while meta to the aldehyde. |

Formation of Specific Derivatives and Downstream Chemical Intermediates from this compound

While the reactivity profile of this compound suggests its potential as a precursor for various derivatives, explicitly reported research on its conversion to specific downstream chemical intermediates is limited in the available scientific literature.

The most clearly documented derivative is 2,3,4-trimethylbenzoic acid , formed via oxidation of the aldehyde group. This carboxylic acid could, in turn, serve as a building block for other molecules, such as esters or amides, through standard carboxylic acid chemistry.

Another expected derivative, based on the general reactivity of aldehydes, is 2,3,4-trimethylbenzyl alcohol , which would result from the reduction of the aldehyde. This alcohol could then undergo further reactions typical of benzyl (B1604629) alcohols.

In a study on the reactions of dinitrotetramethylbenzenes, the formation of 2,6-dinitro-3,4,5-trimethylbenzaldehyde was reported. oup.com However, this was synthesized from 4,6-dinitro-1,2,3,5-tetramethylbenzene and not from this compound itself.

The synthesis of more complex molecules from this compound, for instance, through condensation reactions like the Wittig reaction to form olefin derivatives or the formation of imines with primary amines, is theoretically plausible based on general aldehyde chemistry. numberanalytics.comguidechem.com However, specific examples with detailed research findings for this compound are not prominently featured in the surveyed literature.

Comparative Studies of Trimethylbenzaldehyde Isomers: a Structure Reactivity Perspective

Comparative Spectroscopic Analysis of Isomeric Methyl Substitution Patterns

The spectroscopic analysis of trimethylbenzaldehyde isomers is crucial for their unambiguous identification, a task often complicated by the similarity in their mass spectra and close gas chromatography retention indices. mdpi.com Advanced techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for definitive structural elucidation.

The ¹H NMR spectra are particularly informative. The chemical shift of the aldehyde proton and the aromatic protons are influenced by the position of the electron-donating methyl groups. In 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde), the two ortho-methyl groups create a symmetrical environment, resulting in a single signal for the two equivalent aromatic protons. acadiau.ca In contrast, the less symmetrical 2,3,4- and 2,4,5-isomers show more complex splitting patterns and distinct chemical shifts for their non-equivalent aromatic protons.

Infrared (IR) spectroscopy identifies the characteristic C=O stretching vibration of the aldehyde group, typically found near 1700 cm⁻¹. While this band is present in all isomers, its exact frequency can be subtly influenced by the electronic effects of the methyl groups and their position relative to the carbonyl group.

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is widely used for identifying these compounds in complex mixtures like essential oils. nih.gov However, the mass spectra of the isomers are often nearly identical, making differentiation based on fragmentation patterns alone challenging. mdpi.com Therefore, identification relies heavily on comparing Kovats Retention Indices with those of authenticated standards.

| Isomer | Key ¹H NMR Signals (δ ppm, approx.) | Key ¹³C NMR Signals (δ ppm, approx.) | Kovats Retention Index (Standard Non-polar) |

|---|---|---|---|

| 2,3,4-Trimethylbenzaldehyde | Aldehyde-H: ~9.8-10.2 Aromatic-H: Two distinct doublets Methyl-H: Three distinct singlets | Carbonyl-C: ~192 Aromatic-C: 6 signals Methyl-C: 3 signals | 1277, 1331 nih.gov |

| 2,4,5-Trimethylbenzaldehyde (B1202114) | Aldehyde-H: ~9.9 Aromatic-H: Two distinct singlets Methyl-H: Three distinct singlets | Carbonyl-C: ~192 Aromatic-C: 6 signals Methyl-C: 3 signals | 1334 nih.gov |

| 2,4,6-Trimethylbenzaldehyde | Aldehyde-H: ~10.50 Aromatic-H: One singlet (2H) Methyl-H: Two singlets (ortho-CH₃, 6H; para-CH₃, 3H) acadiau.ca | Carbonyl-C: ~193 Aromatic-C: 4 signals (due to symmetry) Methyl-C: 2 signals rsc.org | 1256 nist.gov |

Differential Reactivity Profiles Influenced by Steric and Electronic Effects of Isomerism

The reactivity of trimethylbenzaldehyde isomers is a direct consequence of the interplay between the electronic effects of the three methyl groups and the steric hindrance they impose, particularly on the positions ortho to the aldehyde group. dalalinstitute.com

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I). This increases the electron density on the aromatic ring, activating it towards electrophilic substitution. Simultaneously, this electron donation can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack compared to unsubstituted benzaldehyde (B42025). scirp.org

Steric Effects: The size of the methyl groups provides significant steric bulk. This is most pronounced in 2,4,6-trimethylbenzaldehyde, where two methyl groups flank the aldehyde functionality. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon and reagents to the ortho positions of the ring. dalalinstitute.com

These combined effects lead to differential reactivity profiles:

This compound: Possesses one ortho-methyl group, which offers moderate steric hindrance to the aldehyde group. The electronic donation from the methyl groups activates the ring, particularly at the C5 position for electrophilic substitution.

2,4,5-Trimethylbenzaldehyde: Also has one ortho-methyl group. The positions for electrophilic attack are C3 and C6, with the outcome influenced by the directing effects of the three methyl groups and the deactivating aldehyde group.

2,4,6-Trimethylbenzaldehyde: This isomer is unique due to its significant steric shielding of the aldehyde group by the two ortho-methyl groups. This can slow reactions involving nucleophilic attack at the carbonyl carbon. However, the high electron density of the ring can enhance its participation in other reactions; for instance, it reacts efficiently in chalcone (B49325) synthesis, sometimes outperforming less sterically hindered aldehydes.

| Isomer | Steric Hindrance at Aldehyde Group | Electronic Activation of Ring | Predicted Reactivity Trend |

|---|---|---|---|

| This compound | Moderate | High | Balanced reactivity; accessible aldehyde and activated ring. |

| 2,4,5-Trimethylbenzaldehyde | Moderate | High | Similar to 2,3,4-isomer, with different regioselectivity for ring substitution. |

| 2,4,6-Trimethylbenzaldehyde | High | Very High | Nucleophilic attack at aldehyde is hindered; ring is highly activated but sterically crowded. |

Comparative Analysis of Biological Activities Among Trimethylbenzaldehyde Isomers

Trimethylbenzaldehyde isomers are found as natural constituents in the essential oils of various plants, particularly within the Eryngium (Apiaceae) genus. mdpi.commdpi.com The specific isomer and its concentration can vary significantly between plant species and even between different organs of the same plant (e.g., roots vs. leaves), suggesting distinct biosynthetic pathways and ecological roles. mdpi.com This natural occurrence has prompted investigations into their biological activities, revealing isomer-specific effects.

Research has highlighted the following comparative activities:

Acaricidal Activity: In a study evaluating benzaldehyde derivatives against house dust mites (Dermatophagoides farinae, D. pteronyssinus) and ticks, 2,4,5-trimethylbenzaldehyde demonstrated the highest fumigant activity among the tested compounds. researchgate.net Its potency was significantly greater than other mono- and di-methylated benzaldehydes, indicating that the specific 2,4,5-substitution pattern is crucial for this activity. researchgate.net

The differential distribution of these isomers in nature suggests they may have evolved to fulfill specific defensive functions for the plant. For instance, the prevalence of 2,3,4- and 2,3,6-isomers in roots, compared to the 2,4,6-isomer in aerial parts of some Eryngium species, points to specialized roles against soil-borne or airborne pests and pathogens.

| Isomer | Reported Biological Activity | Example of Natural Occurrence |

|---|---|---|

| This compound | Contributes to bioactivity of essential oils. | Roots of Eryngium planum, leaves of E. maritimum. mdpi.commdpi.com |

| 2,4,5-Trimethylbenzaldehyde | Potent acaricidal (fumigant) activity; antioxidant. researchgate.netmdpi.com | Essential oil of Eryngium foetidum (leaf, stem, and root). mdpi.comakjournals.com |

| 2,4,6-Trimethylbenzaldehyde | Contributes to antioxidant and antimicrobial properties of essential oils. pensoft.netakjournals.com | Inflorescence oil of Eryngium corniculatum. |

| 2,3,6-Trimethylbenzaldehyde (B1655298) | Component of bioactive essential oils. | Roots of Eryngium planum. |

Computational and Theoretical Chemistry Insights into Trimethylbenzaldehyde Systems

Quantum Mechanical Calculations for Molecular Conformation and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional arrangement of atoms and the electronic landscape of molecules like 2,3,4-trimethylbenzaldehyde. nih.goviupac.org Methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to perform geometry optimization, leading to the identification of the most stable molecular conformation. elixirpublishers.comelixirpublishers.com

The conformational analysis of this compound involves determining the preferred orientation of the aldehyde group relative to the trimethyl-substituted benzene (B151609) ring. ic.ac.uknih.gov Steric hindrance between the ortho-methyl group and the aldehyde group, as well as electronic effects, play a significant role in defining the potential energy surface and the rotational barriers of the C(ring)-C(aldehyde) bond. The most stable conformer is typically one where steric repulsion is minimized.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are fundamental to understanding the molecule's reactivity and spectroscopic behavior. Key electronic structure descriptors include:

Mulliken Atomic Charges: These charges provide an estimation of the partial charge on each atom in the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. elixirpublishers.com

| Property | Calculated Value (Illustrative) | Significance |

| Optimized Geometry | ||

| C-C (ring) bond lengths | ~1.39 - 1.41 Å | Indicates aromatic character. |

| C-C (aldehyde) bond length | ~1.48 Å | Single bond connecting aldehyde to the ring. |

| C=O bond length | ~1.22 Å | Characteristic double bond of the carbonyl group. |

| Dihedral Angle (ring-CHO) | Non-planar | To minimize steric hindrance. |

| Electronic Properties | ||

| Dipole Moment | ~2.5 - 3.0 D | Indicates a moderately polar molecule. |

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicator of chemical reactivity and stability. |

| Mulliken Charges | ||

| Carbonyl Carbon (C) | Positive | Electrophilic site, susceptible to nucleophilic attack. |

| Carbonyl Oxygen (O) | Negative | Nucleophilic site, can be protonated. |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations based on similar substituted benzaldehydes. Specific experimental or calculated values for this compound are not widely available in the cited literature.

Predictive Modeling of Reactivity and Spectroscopic Properties for Substituted Benzaldehydes

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, allows for the estimation of the reactivity and spectroscopic properties of new or untested compounds like this compound based on a dataset of related molecules. researchgate.netmdpi.comeuropa.eu These models establish a mathematical correlation between calculated molecular descriptors and experimentally observed properties.

Predictive Modeling of Reactivity:

The reactivity of this compound can be predicted for various organic reactions. For electrophilic aromatic substitution, the positions of the methyl groups and the aldehyde group dictate the regioselectivity. The methyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. Computational models can quantify these effects to predict the most likely sites of substitution.

For nucleophilic addition to the carbonyl group, the electrophilicity of the carbonyl carbon is a key factor. nih.gov QSAR models can use descriptors such as the Mulliken charge on the carbonyl carbon, the LUMO energy, and steric parameters to predict the rate and feasibility of reactions with various nucleophiles. nih.goveuropa.eu

Predictive Modeling of Spectroscopic Properties:

Computational methods are also employed to predict spectroscopic data, which is invaluable for structural elucidation.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. mdpi.com For this compound, predictions would show distinct signals for the three methyl groups, the aromatic protons, and the aldehyde proton, with their chemical shifts influenced by the electronic environment and steric compression. QSPR models built on large datasets of substituted benzaldehydes have shown success in predicting carbonyl 17O chemical shifts. researchgate.net

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of vibrational modes, such as the characteristic C=O stretch of the aldehyde and the various C-H and C-C vibrations of the aromatic ring and methyl groups. uni-muenchen.de

| Model Type | Predicted Property | Key Molecular Descriptors Used | Application to this compound |

| QSAR | Chemical Reactivity | HOMO/LUMO energies, Mulliken charges, Steric parameters (e.g., Taft constants), Electrostatic potential. chalcogen.romdpi.com | Predicts susceptibility to nucleophilic addition at the carbonyl group and regioselectivity of electrophilic substitution on the aromatic ring. |

| QSPR | 1H & 13C NMR Shifts | GIAO (Gauge-Including Atomic Orbital) calculated magnetic shielding, Atomic charges, Bond orders. mdpi.com | Aids in the structural confirmation and interpretation of experimental NMR spectra. |

| QSPR | Vibrational Frequencies | Harmonic frequency calculations (DFT), Scaled Quantum Mechanical (SQM) force fields. elixirpublishers.com | Assists in assigning peaks in experimental IR and Raman spectra to specific molecular vibrations. |

| QSPR | Aquatic Toxicity | LogP (octanol-water partition coefficient), Negatively charged molecular surface area, Reactivity descriptors. nih.gov | Estimates potential environmental impact based on molecular structure. |

These predictive models, grounded in theoretical chemistry, are indispensable for accelerating research by providing reliable estimates of molecular properties, thereby guiding experimental design and the interpretation of results for compounds like this compound. rsc.org

Emerging Research Avenues and Prospects for 2,3,4 Trimethylbenzaldehyde

Targeted Synthesis Methodologies Development for Specific Isomers

The development of precise and efficient synthetic routes is crucial for accessing specific isomers of trimethylbenzaldehyde, as the position of the methyl groups significantly influences the compound's properties and reactivity. While detailed, publicly available synthetic procedures specifically for 2,3,4-trimethylbenzaldehyde are not abundant, general methodologies for analogous compounds provide a foundational framework.

Synthesis of substituted benzaldehydes often involves two primary strategies: the oxidation of a corresponding toluene (B28343) derivative or the formylation of a trimethylbenzene precursor. For instance, the isomeric 2,4,6-trimethylbenzaldehyde (B22134) (mesitaldehyde) can be synthesized through the oxidation of mesitylene (B46885) using agents like chromium trioxide or by the formylation of mesitylene with a formyl source like N,N-Dimethylformamide (DMF).

Another relevant example is the synthesis of 2,3,4-trimethoxybenzaldehyde, a closely related analog. This compound can be prepared from 1,2,3-trimethoxybenzene (B147658) via a Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride. google.comchemicalbook.com An alternative route involves the methylation of 2,3,4-trihydroxybenzaldehyde. chemicalbook.com These established methods for similar molecules suggest that a viable route to this compound could involve the direct formylation of 1,2,3-trimethylbenzene (B126466). The challenge in these syntheses lies in controlling the regioselectivity to obtain the desired 2,3,4-isomer in high purity, as distinguishing it from other isomers can be analytically complex, often requiring techniques beyond mass spectrometry, such as retention index matching and NMR.

Table 1: Comparison of Synthetic Strategies for Related Benzaldehydes

| Compound | Precursor | Key Reagents | Reaction Type |

| 2,4,6-Trimethylbenzaldehyde | Mesitylene | CrO₃ or DMF/Catalyst | Oxidation or Formylation |

| 2,3,4-Trimethoxybenzaldehyde | 1,2,3-Trimethoxybenzene | DMF / POCl₃ | Vilsmeier-Haack Formylation |

| 2,3,4-Trimethoxybenzaldehyde | 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate (B86663) / NaOH | O-alkylation (Methylation) |

Elucidation of Comprehensive Reactivity Pathways and Mechanistic Studies

Understanding the reactivity of this compound is essential for its application as a chemical intermediate. The reactivity of substituted benzaldehydes is governed by the electronic effects of the ring substituents and the steric hindrance they impose on the aldehyde functional group. The three adjacent methyl groups in this compound are expected to create significant steric hindrance, influencing its reaction pathways.

Studies on related isomers provide insight into how methyl group placement affects reactivity. For example, a mechanistic study on the Lewis acid-mediated addition of allylic tin reagents to various benzaldehydes showed that most proceed via a polar antiperiplanar transition state. oup.com However, for the highly hindered 2,4,6-trimethylbenzaldehyde, a cyclic transition state pathway becomes competitive due to steric repulsion from the two ortho-methyl groups. oup.com This suggests that the steric environment of this compound, with one ortho- and two adjacent methyl groups, would similarly play a critical role in its condensation reactions.

Bioactivity Screening and Mechanism of Action Studies within Natural Product Research

This compound has been identified as a constituent of essential oils from various plants, indicating its potential for bioactivity. Its presence is notably documented in the roots of several species within the Eryngium genus (Apiaceae), such as Eryngium planum, Eryngium foetidum, and Eryngium amethystinum. It has also been reported in other plants like Cenolophium denudatum and Carum carvi (caraway). nih.gov The distinct localization of this isomer to the roots in Eryngium species, while the 2,4,6-isomer dominates in the aerial parts, suggests different biosynthetic pathways influenced by methyl group positioning.

The biological activity of essential oils containing this compound has been a key area of investigation. A study on three Eryngium species demonstrated that the root essential oil of E. amethystinum, with this compound as a main component, exhibited notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae and Proteus mirabilis) bacteria. acs.orgbiosynth.com To explore a potential mechanism, a molecular docking analysis was performed with the major compounds from the essential oils, including this compound. acs.orgbiosynth.com

In addition to antibacterial properties, the chemical is being explored for other bioactivities. The chemical profile of Eryngium foetidum is characterized by aromatic aldehydes, including this compound in the roots, which are linked to the plant's traditional use and potential antibacterial, anthelmintic, and antioxidant applications. wikipedia.org

Table 2: Natural Occurrence of this compound

| Plant Species | Part | Reference(s) |

| Eryngium planum | Root | |

| Eryngium foetidum | Root | wikipedia.org |

| Eryngium amethystinum | Root | acs.orgbiosynth.com |

| Cenolophium denudatum | Not specified | nih.gov |

| Carum carvi | Not specified | nih.gov |

Exploration of Niche Chemical Applications and Advanced Materials Development

While specific, large-scale applications for this compound are not yet widely established, its structural features make it a promising candidate for niche chemical synthesis and advanced materials. Chemical suppliers often categorize it as a versatile "building block" for organic synthesis. specificpolymers.com

The applications of its isomers and analogs provide a roadmap for its potential uses. For example, 2,4,6-trimethylbenzaldehyde is used as an additive in resin formulations to enhance thermal stability and mechanical properties, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its methoxy-analog, 2,3,4-trimethoxybenzaldehyde, serves as a key intermediate in the synthesis of important pharmaceutical agents, including Ca2+ channel blockers like Trimetazidine. chemicalbook.comchemicalbook.comgoogle.com

Given this context, this compound is a valuable target for research and development in fine chemical production. biosynth.com Its unique substitution pattern could be leveraged to synthesize complex molecules with specific steric and electronic properties. Its role as a building block could be explored in the development of new polymers, specialty chemicals, or as a key intermediate in the synthesis of novel bioactive compounds. The exploration of its reactivity in polymerization or as a precursor for functional materials like those derived from its isomers (e.g., for OLEDs or molecular conductors) represents a clear avenue for future research. ambeed.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,4-Trimethylbenzaldehyde, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves oxidation of methyl-substituted toluene derivatives using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Post-synthesis, purity is validated via nuclear magnetic resonance (NMR) spectroscopy. For instance, H-NMR and C13-NMR are critical for confirming regiochemistry and functional group integrity, as demonstrated in structural studies of related trimethylbenzaldehydes .

Q. How is this compound isolated from natural sources, and what challenges exist in this process?

- Methodological Answer : The compound is isolated from plant matrices like Eryngium foetidum using solvent extraction followed by chromatographic separation (e.g., column chromatography). Challenges include low natural abundance and interference from co-eluting terpenoids, such as muurola-dienols and sesquiterpenes, which require advanced techniques like GC-MS or HPLC for resolution .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : H-NMR is essential for identifying methyl group splitting patterns (e.g., singlet for aldehyde protons and multiplet for aromatic protons). C13-NMR resolves carbon environments, distinguishing between aldehydic (δ ~190 ppm) and aromatic carbons. IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹). These methods are benchmarked against analogs like 2,4,5-Trimethylbenzaldehyde .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound compared to its isomers?

- Methodological Answer : The ortho- and para-methyl groups in this compound create steric hindrance, reducing nucleophilic attack at the aldehyde position. In contrast, 2,4,6-Trimethylbenzaldehyde exhibits symmetry that stabilizes intermediates in electrophilic substitution. Computational modeling (e.g., DFT) and kinetic studies of reactions like Wittig or Grignard additions can quantify these effects .

Q. What multivariate statistical methods are employed to characterize this compound in complex mixtures?

- Methodological Answer : Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to distinguish this compound from co-occurring volatiles in plant essential oils. These methods leverage retention indices, mass spectral data, and relative abundance to cluster compounds based on chemical similarity, as shown in studies of Eryngium species .

Q. How can researchers resolve discrepancies in reported molecular data (e.g., melting points, formulae) for this compound?

- Methodological Answer : Cross-referencing synthetic protocols and purification methods is critical. For example, discrepancies in melting points (e.g., 52°C vs. 43.5°C) may arise from polymorphic forms or impurities. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive validation of molecular formulae and crystal structures .

Q. What strategies mitigate toxicity risks when handling this compound in laboratory settings?

- Methodological Answer : While toxicological data are limited, structural analogs (e.g., 4-(Bromomethyl)benzaldehyde) suggest precautions like fume hood use, PPE (gloves, goggles), and immediate decontamination of spills with ethanol/water. Acute toxicity assays (e.g., in vitro cytotoxicity on human cell lines) are recommended for preliminary risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.